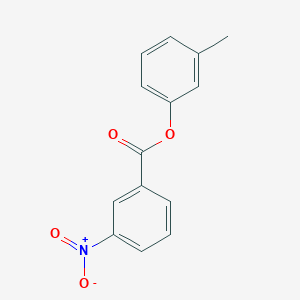![molecular formula C14H13NO4S B5861099 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene, also known as MSNB, is a chemical compound that belongs to the family of nitroarenes. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been shown to have various biochemical and physiological effects. The compound has been shown to be toxic to various cell lines, including cancer cells. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of using 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in lab experiments is its unique properties. The compound has been shown to have fluorescent properties, which make it useful as a probe in bioimaging. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been shown to have potential applications in the development of organic semiconductors.
However, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene also has limitations for lab experiments. The compound is toxic and can pose a risk to researchers handling it. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is also expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene in scientific research. One potential direction is the development of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene-based organic semiconductors for use in optoelectronics and photovoltaics. Another potential direction is the use of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene as a fluorescent probe for the diagnosis and treatment of neurodegenerative diseases.
In addition, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the development of anticancer drugs. Further research is needed to understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. The compound has been used in the development of organic semiconductors, as a fluorescent probe in bioimaging, and in the development of anticancer drugs. While 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has advantages for lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene and to develop more efficient synthesis methods.
合成方法
The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene can be achieved through a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid. The resulting compound is then reacted with 3-nitroaniline in the presence of sodium hydroxide to yield 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene. This method has been widely used in the synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene due to its simplicity and high yield.
科学研究应用
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used in various scientific research applications due to its unique properties. One of the most significant applications of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene is in the field of organic electronics. 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaics.
1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has also been used as a fluorescent probe in bioimaging. The compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease. This property of 1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene has potential applications in the diagnosis and treatment of such diseases.
属性
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-11-5-7-14(8-6-11)20(18,19)10-12-3-2-4-13(9-12)15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQNOKKOIGWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

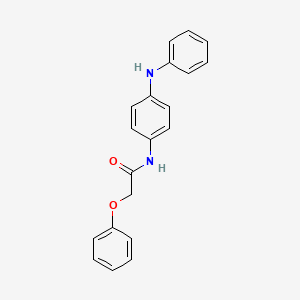
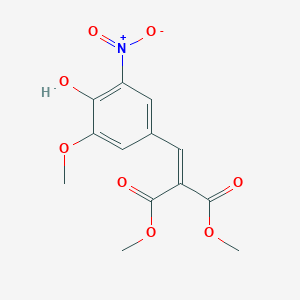
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
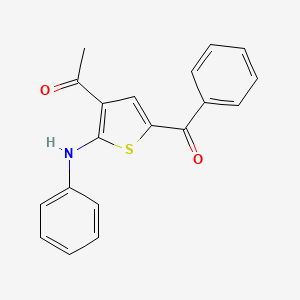


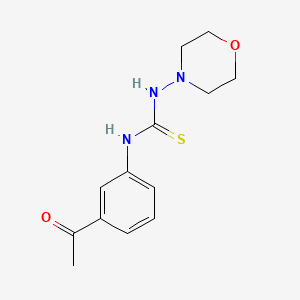
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)
